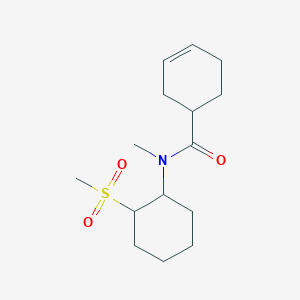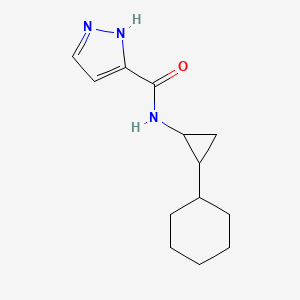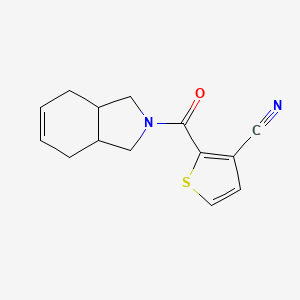
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide, also known as MEM or MEMantine, is a drug that has been extensively studied for its potential therapeutic use in various neurological disorders. MEM is an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist that has shown promise in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide acts as an uncompetitive NMDA receptor antagonist, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of the NMDA receptor, which is involved in learning and memory processes. By reducing the activity of the NMDA receptor, this compound can improve cognitive function and reduce the progression of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to reduce the loss of dopaminergic neurons, which are involved in motor function. In multiple sclerosis, this compound has been shown to reduce the production of pro-inflammatory cytokines, which contribute to the progression of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide in lab experiments is its specificity for the NMDA receptor, which allows researchers to investigate the role of this receptor in various neurological disorders. Another advantage is its ability to cross the blood-brain barrier, which allows it to target the brain directly. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for research on N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide. One direction is to investigate its potential use in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential use in combination with other drugs, such as cholinesterase inhibitors, for the treatment of Alzheimer's disease. Additionally, researchers can investigate the potential use of this compound in combination with non-pharmacological interventions, such as exercise and cognitive training, for the treatment of neurological disorders.
Conclusion:
In conclusion, this compound is a drug that has shown promise in the treatment of various neurological disorders. Its specificity for the NMDA receptor and ability to cross the blood-brain barrier make it a valuable tool for investigating the role of this receptor in neurological function. While there are limitations to its use in lab experiments, there are many future directions for research on this compound that could lead to new treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide involves the reaction of 2-methylsulfonylcyclohexanone and N-methylcyclohexylamine in the presence of a catalyst. The resulting product is then reacted with ethyl chloroformate to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic use in various neurological disorders. In Alzheimer's disease, this compound has been shown to improve cognitive function and slow the progression of the disease. In Parkinson's disease, this compound has been shown to improve motor function and reduce the risk of falls. In multiple sclerosis, this compound has been shown to reduce inflammation and improve neurological function.
Propriétés
IUPAC Name |
N-methyl-N-(2-methylsulfonylcyclohexyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-16(15(17)12-8-4-3-5-9-12)13-10-6-7-11-14(13)20(2,18)19/h3-4,12-14H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVURVJYJUJNFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1S(=O)(=O)C)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)
![(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)

![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-methylpyridazin-3-one](/img/structure/B7592577.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)
![1-[4-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B7592593.png)




